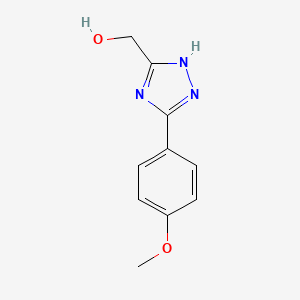

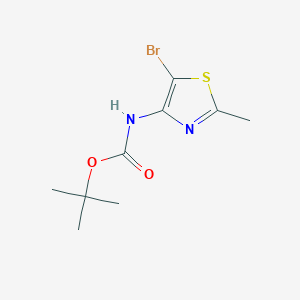

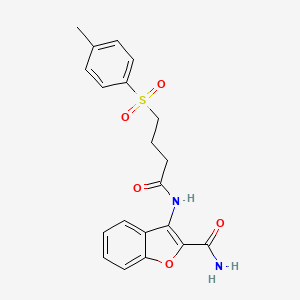

![molecular formula C20H20N6O2 B3000217 N-(3-(1H-咪唑-1-基)丙基)-5-苄基-3-氧代-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 1219906-16-7](/img/structure/B3000217.png)

N-(3-(1H-咪唑-1-基)丙基)-5-苄基-3-氧代-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as an imidazole ring, a pyrazolopyridine core, and a carboxamide group, which are common in drug design for various therapeutic targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of imidazo[1,2-a]pyridine carboxamides involves the design and synthesis of new antitubercular agents with excellent in vitro activity against Mycobacterium tuberculosis strains . Similarly, the synthesis of imidazo[1,5-a]pyridine derivatives for stable N-heterocyclic carbenes involves the generation of new types of carbenes characterized by Rh(I) mono- and biscarbenes . These methods could provide insights into the synthesis of the compound , although the exact synthetic route would need to be developed based on the specific structure of the target molecule.

Molecular Structure Analysis

The molecular structure of the compound includes an imidazole ring, which is a five-membered planar ring with two nitrogen atoms that is known for its role in the stability of N-heterocyclic carbenes . The pyrazolopyridine core is a fused bicyclic structure that is often seen in compounds with antimycobacterial activity . The presence of a carboxamide group is a common feature in drug molecules due to its hydrogen bonding capability, which can enhance biological activity .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The imidazole ring can participate in electrophilic substitution reactions, while the carboxamide group can engage in amide bond formation or hydrolysis under certain conditions. The pyrazolopyridine core may undergo various reactions such as alkylation, acylation, or sulfonation, depending on the position of the substituents and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests it would likely have a high degree of lipophilicity, which could affect its solubility and permeability. The compound's stability, melting point, and boiling point would be influenced by the presence of the imidazole and pyrazolopyridine rings, which are known to confer thermal stability to molecules . The carboxamide group could enhance the compound's solubility in polar solvents due to its ability to form hydrogen bonds .

科学研究应用

合成和结构分析

- Grošelj 等人 (2015 年) 的一项研究详细介绍了 1,5-二取代-4-氧代-4,5-二氢-1H-吡唑并[4,3-c]吡啶-7-甲酰胺的合成,重点介绍了一种适合构建更大类似化合物库的方法。使用核磁共振和 X 射线分析对该类别中的关键化合物进行了表征,有助于了解其分子结构和性质 (Grošelj 等人,2015 年)。

功能化反应的实验和理论研究

- Yıldırım 等人 (2005 年) 探索了相关化合物的功能化反应,提供了对这些分子在各个科学领域的化学和潜在应用的见解。本研究包括实验和理论方法来理解反应机制 (Yıldırım 等人,2005 年)。

潜在的生物活性

- Kumar 和 Mashelker (2007 年) 研究了含有吡喃并吡啶部分的新型恶二唑杂环化合物,与所讨论的化合物密切相关。预计这些化合物表现出高血压活性,表明潜在的治疗应用 (Kumar & Mashelker,2007 年)。

多齿 N-杂环化合物和配合物

- Caballero 等人 (2001 年) 对一种新的多齿 N-杂环双卡宾(与所查询的化合物密切相关)的研究证明了这些分子的稳定性和反应性,为有机金属化学领域做出了贡献 (Caballero 等人,2001 年)。

新型衍生物的合成及其潜在应用

- Abdelhamid 和 Gomha (2013 年) 对新型吡唑并[1,5-a]嘧啶、三唑并[4,3-a]嘧啶衍生物和噻吩并[2,3-b]吡啶衍生物的合成进行了研究,展示了这些化合物在各个科学领域的通用性和潜在应用 (Abdelhamid & Gomha,2013 年)。

未来方向

Future research could focus on further elucidating the biological activity of this compound and its potential applications. For example, it could be interesting to explore its potential use in the treatment of various diseases, given the wide range of biological activities exhibited by imidazole derivatives .

作用机制

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds, it’s likely that multiple biochemical pathways could be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds, the effects could be diverse and depend on the specific biological activity .

属性

IUPAC Name |

5-benzyl-N-(3-imidazol-1-ylpropyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c27-19(22-7-4-9-25-10-8-21-14-25)16-12-26(11-15-5-2-1-3-6-15)13-17-18(16)23-24-20(17)28/h1-3,5-6,8,10,12-14H,4,7,9,11H2,(H,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZUWYLZNBDYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NCCCN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

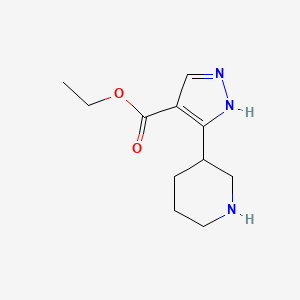

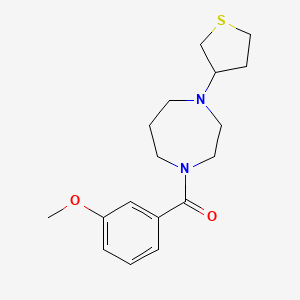

![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)

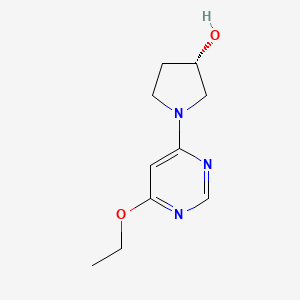

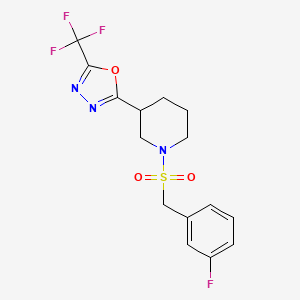

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)

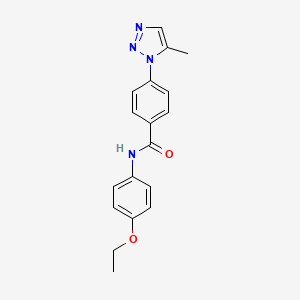

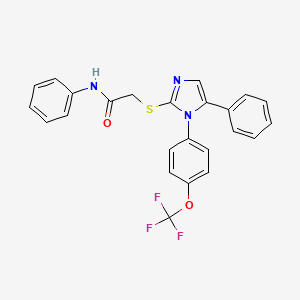

![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)

![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)